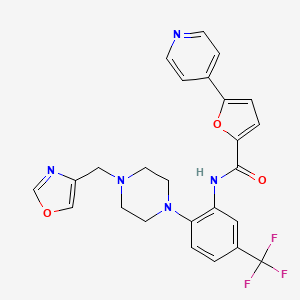
Antiangiogenic agent 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiangiogenic agent 5 is a compound known for its ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels. This compound is particularly significant in the treatment of diseases where abnormal blood vessel growth is a factor, such as cancer and age-related macular degeneration. By inhibiting angiogenesis, this compound can restrict the supply of nutrients and oxygen to tumors, thereby inhibiting their growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiangiogenic agent 5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but common steps include:
Formation of the core structure: This often involves cyclization reactions using appropriate precursors.
Functional group modifications: Introduction of functional groups that enhance the antiangiogenic properties of the compound.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: For more efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: Antiangiogenic agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Commonly involves replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative.
Scientific Research Applications
Antiangiogenic agent 5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of angiogenesis inhibition.
Biology: Helps in understanding the role of angiogenesis in various biological processes.
Medicine: Significant in the development of treatments for cancer and other diseases involving abnormal blood vessel growth.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of Antiangiogenic agent 5 involves the inhibition of key pathways that promote angiogenesis. This includes:
Inhibition of vascular endothelial growth factor (VEGF): this compound binds to VEGF or its receptors, preventing the activation of downstream signaling pathways that lead to blood vessel formation.
Interference with endothelial cell function: The compound disrupts the proliferation, migration, and survival of endothelial cells, which are essential for new blood vessel formation
Comparison with Similar Compounds
Antiangiogenic agent 5 can be compared with other antiangiogenic compounds such as:
Bevacizumab: A monoclonal antibody that inhibits VEGF.
Sorafenib: A small molecule inhibitor that targets multiple kinases involved in angiogenesis.
Sunitinib: Another kinase inhibitor with a broad spectrum of activity against angiogenic pathways.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively inhibit multiple targets within the angiogenesis pathway. This multi-target approach can potentially reduce the likelihood of resistance development compared to single-target inhibitors .
Properties
Molecular Formula |
C25H22F3N5O3 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-[2-[4-(1,3-oxazol-4-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]-5-pyridin-4-ylfuran-2-carboxamide |
InChI |
InChI=1S/C25H22F3N5O3/c26-25(27,28)18-1-2-21(33-11-9-32(10-12-33)14-19-15-35-16-30-19)20(13-18)31-24(34)23-4-3-22(36-23)17-5-7-29-8-6-17/h1-8,13,15-16H,9-12,14H2,(H,31,34) |
InChI Key |
OLMOFOOHFSBPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=COC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















